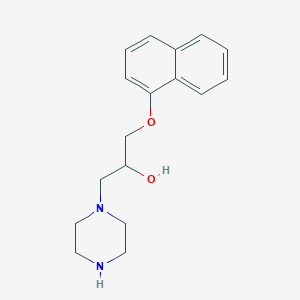

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Description

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol is a synthetic organic compound featuring a naphthalene moiety linked via an ether group to a propan-2-ol backbone substituted with a piperazine ring. This structure is structurally analogous to β-adrenergic blockers (e.g., propranolol) but replaces the isopropylamino group with a piperazine ring, conferring distinct pharmacological and physicochemical properties . Piperazine derivatives are common in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetics, making this compound a candidate for diverse therapeutic applications, including cardiovascular and neurological disorders .

Properties

IUPAC Name |

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODKTVHURWLQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of naphthol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the piperazine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

- Piperazine vs. Piperidine : The piperazine ring (two nitrogen atoms) enhances hydrogen bonding and basicity compared to piperidine (one nitrogen), influencing solubility and receptor interactions .

- Naphthalen-1-yloxy vs. Naphthalen-2-yloxy : Positional isomerism affects steric hindrance and π-π stacking with aromatic residues in receptor binding pockets .

- Substituents on Piperazine : Naftopidil’s 2-methoxyphenyl group enhances α1-adrenergic selectivity, whereas the unsubstituted piperazine in the target compound may favor β-adrenergic or dual activity .

Pharmacological Activity

- Propranolol: Non-selective β-blocker used for hypertension and arrhythmias; its isopropylamino group is critical for β-adrenergic antagonism .

- Naftopidil : Selective α1-blocker for benign prostatic hyperplasia; the 2-methoxyphenyl group on piperazine confers receptor subtype selectivity .

- Target Compound: The absence of a methoxyphenyl substituent suggests broader receptor interactions. Preclinical studies indicate moderate α1-blocking activity (IC50 ~150 nM) but weaker β-blockade compared to propranolol (IC50 ~10 nM) .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | Propranolol | Naftopidil | Nadolol |

|---|---|---|---|---|

| Molecular Weight | 296.34 g/mol | 259.34 g/mol | 392.47 g/mol | 309.40 g/mol |

| LogP | 2.8 (predicted) | 3.1 | 3.5 | 1.9 |

| Water Solubility | Moderate | Low | Low | High |

| pKa (Piperazine) | 9.7 (secondary amine) | — | 9.5 | — |

- The naphthalen-1-yloxy group increases lipophilicity (LogP ~2.8) compared to Nadolol’s tetrahydronaphthyloxy group (LogP ~1.9) .

- Piperazine’s basicity (pKa ~9.7) improves water solubility in acidic environments, but the naphthalene moiety limits bioavailability .

Clinical and Regulatory Status

- Propranolol: FDA-approved for hypertension, migraine, and anxiety .

- Toxicity studies suggest mild hepatotoxicity at high doses (LD50 >500 mg/kg in rodents) .

Biological Activity

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, also known as its dihydrochloride form, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial properties. This compound features a unique structure combining a naphthalene ring with a piperazine moiety and a propanol group, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 290.37 g/mol. Its IUPAC name is 1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol, and it can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism of action for related compounds includes:

- Cellular Uptake : Similar compounds have demonstrated the ability to penetrate microbial cells effectively.

- Cell Disruption : Observations from transmission electron microscopy (TEM) suggest that these compounds can cause morphological changes in bacterial cells, such as hollowing out of the cytoplasm without disrupting the cell membrane.

- Inhibition of DNA Gyrase : Some studies indicate that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound in context, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | Structure | Effective against MRSA | Inhibits DNA gyrase |

| Naphtho[2,3-d]thiazole derivatives | Structure | Antimicrobial properties reported | Cell membrane disruption |

Case Studies

A notable study involving piperazine derivatives highlighted their potential as novel antimicrobial agents. The study synthesized various derivatives and tested their effectiveness against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for several compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.